Fmoc-(4R)-azido-L-Proline
CAS No.: 702679-55-8
Cat. No.: VC6568653
Molecular Formula: C20H18N4O4
Molecular Weight: 378.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702679-55-8 |
|---|---|
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.388 |
| IUPAC Name | (2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 |
| Standard InChI Key | HOPXMBBEYJTPNX-XIKOKIGWSA-N |
| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-(4R)-azido-L-Proline (CAS 702679-55-8) features a pyrrolidine ring substituted with an azide group at the 4R position, an Fmoc-protected amine, and a carboxylic acid moiety. The compound’s stereochemistry is defined by the (2S,4R) configuration, which imposes distinct conformational constraints on peptide backbones . Its molecular formula is C₂₀H₁₈N₄O₄, with a molecular weight of 378.4 g/mol . The azide group (-N₃) at C4 enables bioorthogonal reactions, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈N₄O₄ | |
| Molecular Weight | 378.4 g/mol | |
| Optical Rotation (α) | -35 ± 2° (C=1 in DMF) | |
| CAS Number | 702679-55-8 | |
| Solubility | DMF, DCM, DMSO |
Synthesis and Scalability
Synthetic Routes
The synthesis of Fmoc-(4R)-azido-L-Proline typically begins with L-proline, which undergoes selective functionalization at the C4 position. A optimized pathway involves:
-
Epoxidation: Conversion of L-proline to a 4,5-epoxyproline intermediate.
-
Azide Introduction: Ring-opening of the epoxide with sodium azide (NaN₃) under acidic conditions to yield 4-azidoproline .
-
Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to protect the α-amine .
This three-step process achieves yields exceeding 70% on multigram scales, with purification via flash chromatography or recrystallization .
Cost-Effectiveness and Accessibility
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(4R)-azido-L-Proline is a cornerstone of Fmoc-based SPPS, which dominates modern peptide manufacturing . The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), preserving the azide functionality for subsequent modifications. Its incorporation into peptides introduces:
-
Conformational Rigidity: The proline ring restricts backbone flexibility, stabilizing α-helical or β-turn structures .
-
Click-Ready Handles: Azides participate in strain-promoted azide-alkyne cycloadditions (SPAAC) or copper-catalyzed azide-alkyne cycloadditions (CuAAC) without affecting other functional groups .
Table 2: Comparative Performance in SPPS
| Parameter | Fmoc-(4R)-azido-L-Proline | Standard Fmoc-Proline |
|---|---|---|
| Coupling Efficiency | >98% | >99% |
| Side Reactions | <2% elimination byproducts | Negligible |
| Post-Synthesis Modifications | High (via azide) | None |
Bioconjugation and Drug Delivery
Site-Specific Labeling
The azide group enables precise conjugation of peptides to biomolecules, dyes, or polymers. For example:
-
Antibody-Drug Conjugates (ADCs): Azide-functionalized peptides are conjugated to alkyne-modified toxins via CuAAC, ensuring uniform drug-to-antibody ratios .
-
Fluorescent Probes: Attachment of Cy5 or FITC dyes via SPAAC allows real-time tracking of peptide uptake in cells.
Stimuli-Responsive Materials
In hydrogels and nanoparticles, the azide moiety facilitates cross-linking with dibenzocyclooctyne (DBCO)-modified polymers, creating networks that degrade under redox conditions . Such systems are explored for targeted drug release in tumors .
Role in Drug Discovery
Peptide Therapeutics
Fmoc-(4R)-azido-L-Proline has been utilized in developing:
-
GPCR-Targeting Peptides: Conformational constraints enhance binding to G protein-coupled receptors, improving pharmacokinetics .
-
Antimicrobial Peptides (AMPs): Azide-mediated lipidation increases membrane permeability and stability against proteases .
Prodrug Activation
Azide-to-amine reduction in vivo (e.g., via Staudinger reactions) enables controlled activation of prodrugs, minimizing off-target effects .
Challenges and Optimizations
Stability Considerations
Prolonged exposure to coupling reagents like HBTU can induce azide elimination, forming iminodiaziridine byproducts . Mitigation strategies include:
Future Directions
Automated Synthesis Platforms
Integration into robotic SPPS systems could streamline the production of azidopeptide libraries for high-throughput screening .
Targeted Protein Degradation
Azide-functionalized peptides may anchor proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-causing proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume